molecular formula C8H5BrFNO B1532212 5-Bromo-7-fluoroisoindolin-1-one CAS No. 957346-37-1

5-Bromo-7-fluoroisoindolin-1-one

Cat. No. B1532212
M. Wt: 230.03 g/mol
InChI Key: ORSGCYDNFXZYKN-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrFNO. It has a molecular weight of 230.04 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Bromo-7-fluoroisoindolin-1-one is 1S/C8H5BrFNO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

5-Bromo-7-fluoroisoindolin-1-one is a solid substance . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on compounds structurally related to 5-Bromo-7-fluoroisoindolin-1-one, such as the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, has been conducted with the aim of discovering novel antibacterial agents. These studies involve palladium-catalyzed cross-coupling reactions to afford compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The research has identified compounds with potential as antibacterial agents, highlighting the relevance of isoindolinone derivatives in the development of new pharmaceuticals (Hayashi et al., 2002).

Drug Delivery Systems

Further research into the use of fluorocarbon-based emulsions and microemulsions for drug delivery, particularly for pulmonary delivery of hydrophilic bioactive materials, has been explored. These studies aim to develop novel delivery systems that can enhance the therapeutic efficacy and reduce the toxicity of drugs, including potentially compounds similar to 5-Bromo-7-fluoroisoindolin-1-one (Courrier et al., 2004).

Cancer Treatment and Resistance Mechanisms

Research has also focused on understanding the mechanisms of action and resistance of anticancer drugs, such as 5-fluorouracil, which is used in the treatment of various cancers. Insights into the metabolic pathways and resistance mechanisms offer potential strategies for enhancing drug efficacy and overcoming resistance. Such research may provide a framework for studying the action and optimization of compounds like 5-Bromo-7-fluoroisoindolin-1-one in cancer therapy (Feng et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P264, P270, P301+P312, and P330 .

properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSGCYDNFXZYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677836
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-fluoroisoindolin-1-one

CAS RN

957346-37-1
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957346-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Crude 4-bromo-2-fluoro-6-(nitromethyl)benzoic acid methyl ester from the previous step is dissolved in MeOH (100 mL). To this clear orange solution is added Zinc dust (3.35 g, 51.3 mmol, 3 equiv.) followed by ammonium formate (3.23 g, 51.3 mmol, 3 equiv.) which results in an exothermic reaction. After 0.3 h, 7M NH3 in MeOH (50 mL) is added and the mixture is stirred overnight at room temperature. The resulting mixture is filtered through celite, and the yellow filtrate is adsorbed on silica and roughly cleaned by LC using 94/6 DCM/MeOH 7M NH3. Removal of the solvent affords a tan solid that is redissolved in DCM, washed with 10% NaOH, and concentrated under reduced pressure to leave a white solid, which is triturated further with small amounts of DCM to afford the title compound. LCMS: Rt 0.96 min (100%) m/z 230/232 (M+H)+.
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100 mL
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3.23 g
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50 mL
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3.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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